[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol

Catalog No.
S999177
CAS No.
1251922-85-6
M.F
C9H17N3O3
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]metha...

CAS Number

1251922-85-6

Product Name

[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol

IUPAC Name

[1-(2,2-diethoxyethyl)triazol-4-yl]methanol

Molecular Formula

C9H17N3O3

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C9H17N3O3/c1-3-14-9(15-4-2)6-12-5-8(7-13)10-11-12/h5,9,13H,3-4,6-7H2,1-2H3

InChI Key

IFYADEJPZUKXLS-UHFFFAOYSA-N

SMILES

CCOC(CN1C=C(N=N1)CO)OCC

Canonical SMILES

CCOC(CN1C=C(N=N1)CO)OCC

The compound [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol is a member of the triazole family, characterized by its unique structure that includes a triazole ring and a methanol group. Triazoles are five-membered heterocycles containing three nitrogen atoms and are known for their diverse biological activities. This particular compound features a diethoxyethyl substituent, which enhances its solubility and potentially its bioactivity. The presence of the methanol group suggests possible interactions with various biological targets, making it a compound of interest in medicinal chemistry.

The chemical behavior of [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol can be understood through its potential to participate in various organic reactions. Key reactions include:

  • Nucleophilic Substitution: The methanol group can act as a nucleophile in substitution reactions, reacting with electrophiles to form new compounds.
  • Triazole Ring Reactions: The triazole ring can undergo various transformations such as oxidation and reduction, which may alter its biological activity.
  • Condensation Reactions: The diethoxyethyl group may facilitate condensation reactions with aldehydes or ketones, leading to the formation of more complex molecules.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds containing triazole rings exhibit significant biological activities, including:

  • Antifungal Properties: Triazoles are widely used as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
  • Antimicrobial Effects: Similar compounds have shown effectiveness against various bacterial strains.
  • Potential Anticancer Activity: Preliminary studies suggest that triazole derivatives may inhibit cancer cell proliferation through various mechanisms.

The specific biological activity of [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol requires further investigation through targeted assays to confirm its efficacy against specific pathogens or cancer cells.

Synthesis of [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves:

  • Click Chemistry: Utilizing azide and alkyne components to form the triazole ring under mild conditions.
  • Alkylation Reactions: Introducing the diethoxyethyl group through alkylation methods involving appropriate reagents.
  • Reduction Processes: Reducing intermediates to obtain the final methanol derivative.

These methods leverage the efficiency of modern synthetic techniques to produce this compound with high yield and purity.

The applications of [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol span several fields:

  • Pharmaceuticals: As a potential drug candidate for antifungal and antimicrobial therapies.
  • Agriculture: Possible use as a fungicide or pesticide due to its biological activity.
  • Material Science: Utilization in the development of functional materials owing to its unique chemical properties.

Its versatility makes it a valuable compound for further research and development.

Interaction studies are crucial for understanding how [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol interacts with biological targets. Techniques include:

  • Molecular Docking Studies: To predict binding affinity and interaction modes with specific proteins or enzymes.
  • In vitro Assays: Evaluating the compound's effects on cell viability and metabolic pathways.
  • High-throughput Screening: Assessing large libraries of compounds for activity against specific biological targets.

These studies will elucidate the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol, including:

Compound NameStructure FeaturesUnique Properties
1H-TriazoleBasic triazole structureKnown for antifungal properties
4-Amino-1H-triazoleAmino substituent on triazoleExhibits enhanced antibacterial activity
1-(4-Chlorophenyl)-4-methyltriazoleChlorinated phenyl groupPotent against specific fungal strains
5-(4-Fluorophenyl)-1H-tetrazoleTetrazole ringDisplays unique neuroprotective effects

Uniqueness

The uniqueness of [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol lies in its dual functional groups (triazole and methanol) combined with the diethoxyethyl substituent. This structure potentially enhances solubility and bioactivity compared to simpler triazoles or other heterocycles. Further research into its interactions and applications could reveal novel therapeutic avenues not explored by similar compounds.

XLogP3

-0.6

Dates

Last modified: 08-16-2023

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